

Application Notes and Protocols for Invasin-Integrin Binding Assays

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Compound of Interest

Compound Name: *invasin*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting and analyzing **invasin**-integrin binding assays. The methodologies described are essential for studying bacterial pathogenesis, cell adhesion, and for the screening of potential therapeutic agents that may disrupt these interactions.

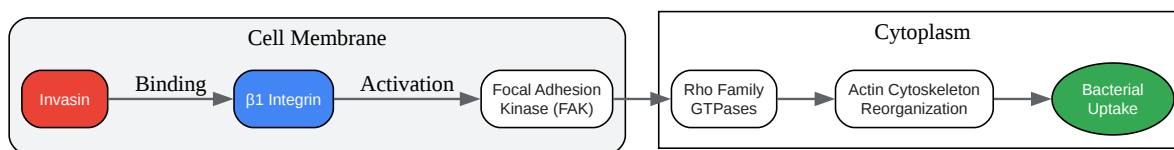
Introduction

Invasin is a bacterial outer membrane protein expressed by pathogenic *Yersinia* species, such as *Yersinia pseudotuberculosis* and *Yersinia enterocolitica*. It plays a crucial role in the initial stages of infection by mediating the entry of bacteria into host cells. This process is initiated by the high-affinity binding of **invasin** to a subset of $\beta 1$ integrin receptors on the surface of mammalian cells.^{[1][2]} The C-terminal 192 amino acid domain of **invasin** is sufficient for this interaction.^{[1][3][4]} Understanding the kinetics and specificity of the **invasin**-integrin interaction is vital for the development of novel anti-infective therapies. The following protocols detail both solid-phase and cell-based assays to quantify this binding.

Key Signaling Pathway

The binding of **invasin** to integrin receptors triggers a cascade of intracellular signals, leading to the reorganization of the actin cytoskeleton and subsequent bacterial engulfment. This

signaling is primarily mediated by the activation of Focal Adhesion Kinase (FAK) and Rho family GTPases.



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Caption: **Invasin**-Integrin Signaling Pathway.

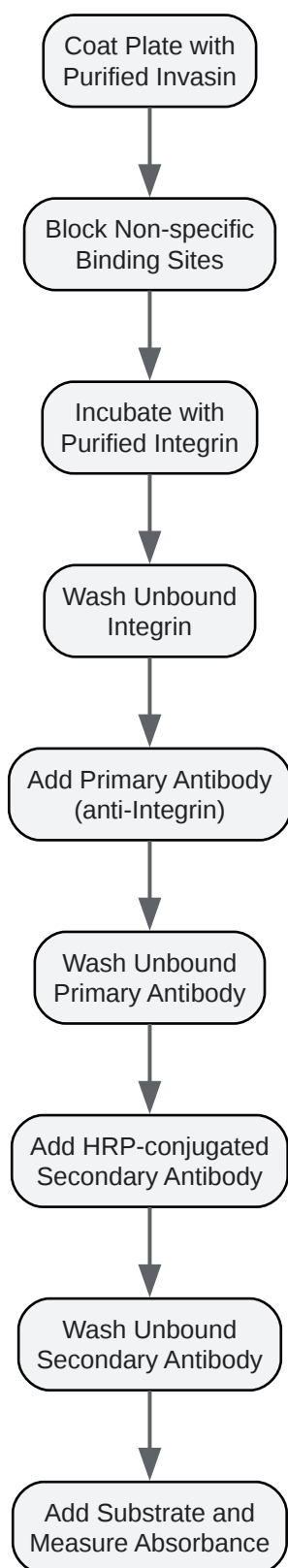
Experimental Protocols

Two primary methods for assessing **invasin**-integrin binding are presented: a solid-phase ELISA-based assay and a cell-based adhesion assay.

Solid-Phase Invasin-Integrin Binding Assay

This protocol quantifies the direct binding between purified **invasin** and integrin proteins.

Experimental Workflow:



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Caption: Solid-Phase Binding Assay Workflow.

Methodology:

- Protein Purification:
 - Express and purify the C-terminal integrin-binding domain of **invasin** (e.g., Inv192) from *E. coli*.^[5] A common method involves cloning the corresponding DNA sequence into an expression vector with an affinity tag (e.g., 6x-His tag) and purifying the protein using affinity chromatography (e.g., Ni-NTA resin).^[5]
 - Purify the desired $\beta 1$ integrin heterodimer from a suitable expression system (e.g., mammalian cells).
- Plate Coating:
 - Dilute the purified **invasin** protein to a concentration of 5-10 $\mu\text{g/mL}$ in a coating buffer (e.g., PBS, pH 7.4).
 - Add 100 μL of the diluted **invasin** solution to each well of a 96-well high-binding microplate.
 - Incubate the plate overnight at 4°C.
- Blocking:
 - Wash the wells three times with 200 μL of wash buffer (e.g., PBS with 0.05% Tween-20).
 - Add 200 μL of blocking buffer (e.g., PBS with 3% BSA) to each well.
 - Incubate for 1-2 hours at room temperature.
- Integrin Binding:
 - Wash the wells three times with wash buffer.
 - Prepare serial dilutions of the purified integrin protein in binding buffer (e.g., PBS with 1% BSA and 1 mM $\text{MgCl}_2/\text{CaCl}_2$).
 - Add 100 μL of the diluted integrin solutions to the wells.

- Incubate for 1-2 hours at room temperature with gentle agitation.
- Detection:
 - Wash the wells three times with wash buffer.
 - Add 100 μ L of a primary antibody specific for the integrin subunit (e.g., anti- β 1 integrin) diluted in binding buffer.
 - Incubate for 1 hour at room temperature.
 - Wash the wells three times with wash buffer.
 - Add 100 μ L of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in binding buffer.
 - Incubate for 1 hour at room temperature.
 - Wash the wells five times with wash buffer.
 - Add 100 μ L of TMB substrate and incubate until a blue color develops.
 - Stop the reaction by adding 50 μ L of 1 M H₂SO₄.
 - Read the absorbance at 450 nm using a microplate reader.

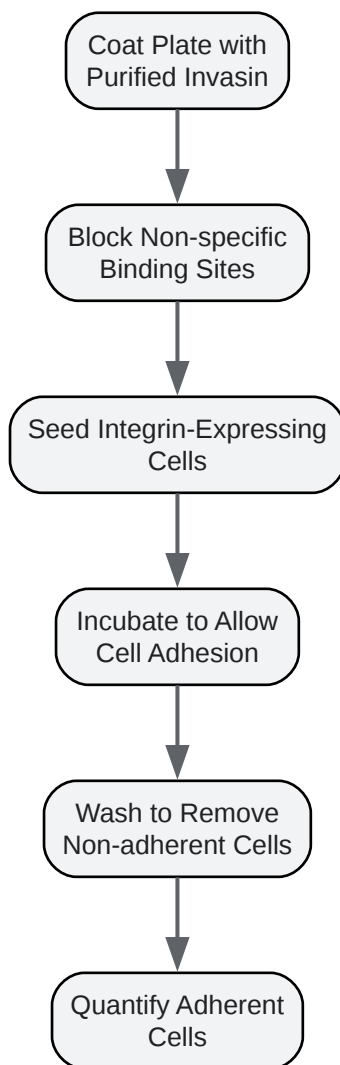
Data Presentation:

Integrin Concentration (nM)	Absorbance at 450 nm (Mean \pm SD)
0	0.05 \pm 0.01
10	0.25 \pm 0.03
50	0.85 \pm 0.07
100	1.50 \pm 0.12
200	1.80 \pm 0.15
400	1.85 \pm 0.14

Cell-Based Invasin-Integrin Adhesion Assay

This protocol measures the adhesion of integrin-expressing cells to a surface coated with **invasin**.

Experimental Workflow:



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Caption: Cell-Based Adhesion Assay Workflow.

Methodology:

- Plate Preparation:

- Coat the wells of a 96-well tissue culture-treated plate with purified **invasin** (5-10 µg/mL in PBS) overnight at 4°C.[6]
- Wash the wells three times with sterile PBS.
- Block with 1% BSA in PBS for 1 hour at 37°C.
- Cell Culture and Preparation:
 - Culture a cell line known to express $\beta 1$ integrins (e.g., CHO, HeLa).
 - Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
 - Wash the cells and resuspend them in serum-free medium.
 - Count the cells and adjust the concentration to 1×10^5 cells/mL.
- Cell Adhesion:
 - Wash the coated and blocked plate once with serum-free medium.
 - Add 100 µL of the cell suspension to each well.
 - Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
- Washing:
 - Gently wash the wells three times with PBS to remove non-adherent cells. Be careful not to dislodge the attached cells.
- Quantification of Adherent Cells:
 - Method A: Crystal Violet Staining
 - Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
 - Stain with 0.1% crystal violet solution for 20 minutes.

- Wash thoroughly with water and allow the plate to dry.
- Solubilize the stain with 10% acetic acid.
- Read the absorbance at 595 nm.
- Method B: Luminescence-Based Assay
 - Use a commercial cell viability assay that measures ATP content, such as CellTiter-Glo®.[6]
 - Add the reagent directly to the wells according to the manufacturer's instructions.
 - Measure the luminescence using a plate reader.

Data Presentation:

Coating	Relative Luminescence Units (RLU) (Mean ± SD)	% Adhesion
No Coat	5,000 ± 800	5%
BSA	8,000 ± 1,200	8%
Invasin	100,000 ± 9,500	100%
Invasin + anti-β1 Ab	25,000 ± 3,000	25%

Troubleshooting and Considerations

- Low Binding Signal:
 - Ensure the purified proteins are correctly folded and active.
 - Optimize the coating concentration of **invasin**.
 - Check the integrity and concentration of antibodies.
 - Confirm the presence of divalent cations (Mg²⁺/Ca²⁺) in the binding buffer, as they are often required for integrin function.

- High Background:
 - Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk).
 - Increase the number and duration of washing steps.
 - Ensure the purity of the recombinant proteins.
- Cell-Based Assay Variability:
 - Maintain consistent cell passage numbers and confluency.
 - Use a gentle washing technique to avoid detaching adherent cells.
 - Ensure even cell seeding in the wells.

Conclusion

The described protocols provide robust and reproducible methods for the quantitative analysis of the **invasin**-integrin interaction. These assays are valuable tools for fundamental research into host-pathogen interactions and for the preliminary screening and characterization of inhibitors that could lead to the development of new therapeutic strategies against bacterial infections.

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